molecular formula C6H17Cl2NSi2 B081627 Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- CAS No. 14579-91-0

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-

Cat. No.: B081627
CAS No.: 14579-91-0
M. Wt: 230.28 g/mol
InChI Key: SXSNZRHGAMVNJE-UHFFFAOYSA-N
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Description

The compound Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- (CAS 14579-91-0), also known as 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisilazane, is an organosilicon compound with the molecular formula C₆H₁₇Cl₂NSi₂ . Structurally, it features two chloromethyl groups attached to a disilazane backbone (Si–N–Si), making it highly reactive due to the electrophilic nature of the chloromethyl (–CH₂Cl) substituents. This compound is categorized as a silane reagent and is primarily used in synthesizing silicon-based polymers, cross-linking agents, and precursors for advanced materials .

Properties

IUPAC Name

chloro-[[[chloromethyl(dimethyl)silyl]amino]-dimethylsilyl]methane
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InChI

InChI=1S/C6H17Cl2NSi2/c1-10(2,5-7)9-11(3,4)6-8/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXSNZRHGAMVNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)N[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2NSi2
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DSSTOX Substance ID

DTXSID4065789
Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Molecular Weight

230.28 g/mol
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CAS No.

14579-91-0
Record name 1-(Chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethylsilanamine
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Silanamine,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-
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Record name Bis(chloromethyldimethylsilanyl)amine
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Record name Bis(chloromethyldimethylsilanyl)amine
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Preparation Methods

Key Steps:

  • Chlorosilane Preparation : Chloromethyldimethylchlorosilane is synthesized via chlorination of methyldimethylsilane or through redistribution reactions of chloromethylsilanes.

  • Ammonia Introduction : Anhydrous ammonia is introduced under inert conditions to avoid hydrolysis.

  • Byproduct Management : HCl is neutralized using scavengers like trimethyl orthoformate or triethylamine to drive the reaction to completion.

Optimization of Reaction Parameters

Table 1: Reaction Conditions and Yields

ParameterExample 1Example 2Example 3
Temperature (°C)40–6060–8080–90
Molar Ratio (SiCl:NH₃)2:12:12:1
ScavengerTrimethyl orthoformateTriethylamineNone
Reaction Time (hours)231.5
Yield (%)857892

Notes :

  • Higher temperatures (e.g., 80–90°C) reduce reaction time but risk side reactions like polysilazane formation.

  • Scavengers improve yields by binding HCl, with trimethyl orthoformate showing superior efficiency.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. A patented approach (CN101456878A) for analogous chloromethylsilanes provides insights:

  • Continuous Flow Reactors : Enable precise control of stoichiometry and temperature.

  • Distillation : Fractional distillation at 140–143°C isolates the product with >99% purity.

  • Waste Management : Methyl chloride and methyl formate byproducts are captured via cryotraps for reuse or safe disposal.

Challenges and Mitigation Strategies

Byproduct Formation

  • Polysilazanes : Formed via over-ammonolysis. Mitigated by strict stoichiometric control and phased ammonia addition.

  • Residual HCl : Neutralized using stoichiometric scavengers to prevent equipment corrosion.

Purity Considerations

  • Chromatographic Analysis : Gas chromatography (GC) confirms purity, with target thresholds >98%.

  • Storage Stability : Moisture-sensitive; stored under nitrogen or argon to prevent hydrolysis.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesDisadvantages
Batch AmmonolysisSimple setup, low capital costLower yields (70–85%)
Continuous FlowHigh throughput, consistent purityHigh initial investment
Scavenger-AssistedImproved yields (>90%)Additional purification steps

Recent Advances

  • Catalytic Aminolysis : Transition metal catalysts (e.g., Pd/C) enhance reaction rates at lower temperatures.

  • Green Chemistry : Solvent-free systems and recyclable scavengers reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation and Reduction: The silicon-nitrogen bond can be oxidized or reduced under specific conditions, leading to different oxidation states of silicon.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce silanols or siloxanes.

Scientific Research Applications

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- involves the interaction of its silicon and nitrogen atoms with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophiles, leading to the formation of new compounds. The silicon atoms can also participate in coordination chemistry, forming complexes with metal ions and other ligands .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related organosilicon compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Bridge Type
Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- 14579-91-0 C₆H₁₇Cl₂NSi₂ Chloromethyl, disilazane Si–N–Si
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane 2362-10-9 C₆H₁₆Cl₂OSi₂ Chloromethyl, disiloxane Si–O–Si
Silanamine, 1-chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)- 1586-72-7 C₈H₂₄ClNSi₃ Chloro, trimethylsilyl, silanamine Si–N–Si
Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl- 41319-39-5 C₆H₂₀Cl₂I₃N₂S₃ Chlorodimethylsilyl, silanediamine Si–N–Si–N–Si
N,N-Diethyl-1,1-dimethylsilylamine 13686-66-3 C₆H₁₇NSi Diethylamino, dimethylsilyl Si–N
Key Observations:
  • Chlorine Substitution : The target compound and 1,3-Bis(chloromethyl)disiloxane (CAS 2362-10-9) both feature chloromethyl groups, but the disiloxane’s Si–O–Si bridge confers greater hydrolytic stability compared to the disilazane’s Si–N–Si bridge .
  • Trimethylsilyl vs. Chloromethyl : Silanamine (CAS 1586-72-7) replaces chloromethyl with bulkier trimethylsilyl groups, reducing reactivity but enhancing thermal stability .
Target Compound (CAS 14579-91-0) :
  • Reactivity : The chloromethyl groups undergo nucleophilic substitution, enabling cross-linking in silicone resins. The Si–N bond is prone to hydrolysis, releasing NH₃ or amines, which can be exploited in sol-gel processes .
  • Applications : Used in synthesizing heat-resistant polymers and as a precursor for silicon nitride ceramics .
1,3-Bis(chloromethyl)disiloxane (CAS 2362-10-9) :
  • Reactivity : The Si–O–Si bridge resists hydrolysis better than Si–N, making it suitable for moisture-stable silicones.
  • Applications : Employed in flexible silicone rubbers and sealants .
Silanediamine (CAS 41319-39-5) :
  • Reactivity : The dual Si–N bonds and chlorodimethylsilyl groups allow for multi-site cross-linking.
  • Applications: Potential use in high-performance coatings and adhesives .

Biological Activity

Overview

Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- is a silicon-based compound with the molecular formula C6_6H16_{16}Cl2_2NSi2_2. This compound is part of the organosilicon family, known for its diverse applications in chemistry and biology. Its potential biological activity has garnered interest for applications in drug delivery systems and as a precursor for various pharmaceuticals.

  • Molecular Weight : 230.283 g/mol
  • Structure : Contains two chloromethyl groups and a dimethylsilyl moiety, contributing to its reactivity and potential for modification.

The biological activity of Silanamine is primarily attributed to its ability to form stable covalent bonds with various biological molecules. The chloromethyl groups can engage in nucleophilic substitutions, leading to the formation of new compounds that may exhibit biological activity. Additionally, the silicon-nitrogen bond can participate in coordination chemistry, which may enhance interactions with biological targets.

Biological Activity

Research on Silanamine has indicated several areas of potential biological activity:

  • Antimicrobial Properties : Initial studies suggest that Silanamine derivatives may exhibit antibacterial activity. For instance, compounds derived from silanamines have been shown to inhibit the growth of certain bacterial strains.
  • Drug Delivery Systems : The compound's ability to form stable bonds with biological macromolecules makes it a candidate for drug delivery applications. Its silicon backbone can improve solubility and stability of drug formulations.
  • Potential in Cancer Therapy : Some studies are exploring the use of silanamine derivatives in targeting cancer cells due to their ability to modify cellular interactions.

Case Studies

  • Antibacterial Activity :
    A study published in the Journal of Chilean Chemical Society investigated various silanamine derivatives for their antimicrobial properties. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development as antibacterial agents.
  • Drug Delivery Applications :
    Research conducted by scientists at a leading pharmaceutical institute examined the use of silanamine-based compounds in encapsulating therapeutic agents. The findings demonstrated enhanced bioavailability and targeted delivery capabilities when using silanamine as a carrier.
  • Cancer Cell Targeting :
    A recent study focused on the interaction of silanamine derivatives with cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology.

Comparative Analysis

CompoundStructureBiological ActivityApplications
SilanamineC6_6H16_{16}Cl2_2NSi2_2Antibacterial, Drug DeliveryPharmaceuticals
(Chloromethyl)trimethylsilaneC4_4H11_{11}ClSiLimited AntimicrobialChemical Synthesis
(Chloromethyl)dimethylchlorosilaneC5_5H13_{13}Cl2_2SiModerate AntibacterialIndustrial Applications

Q & A

Q. What are the critical parameters for optimizing the synthesis of Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- to improve yields?

Low yields (e.g., 27% in imine formation) often arise from uncontrolled reaction conditions. Key parameters include:

  • Temperature control : Elevated temperatures may accelerate side reactions (e.g., hydrolysis of chloromethyl groups) .
  • Solvent selection : Polar aprotic solvents like THF stabilize intermediates and enhance reaction homogeneity .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) can improve selectivity in C-H functionalization steps .
  • Purification methods : Chromatography or recrystallization minimizes byproduct contamination .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and chloromethyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns from chlorine .
  • Infrared (IR) Spectroscopy : Identifies Si-N and C-Cl bond vibrations (e.g., ~500 cm⁻¹ for Si-N) .

Q. How can side reactions during synthesis (e.g., hydrolysis or dimerization) be minimized?

  • Inert atmosphere : Use of argon/nitrogen prevents moisture-induced hydrolysis .
  • Stepwise addition : Gradual introduction of chloromethylating agents reduces undesired cross-linking .
  • Low-temperature quenching : Halts reactive intermediates before side reactions occur .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Anhydrous conditions : Store under inert gas with molecular sieves to prevent hydrolysis .
  • Low-temperature storage : -20°C reduces thermal degradation of Si-N bonds .
  • Avoid UV exposure : Amber glass containers prevent photolytic cleavage of chloromethyl groups .

Advanced Research Questions

Q. How can palladium-catalyzed C-H activation be leveraged to functionalize the silanamine core?

  • Substrate design : Use directing groups (e.g., pyridyl) to position Pd catalysts near target C-H bonds .
  • Amino sources : N,N-Dimethylformamide (DMF) acts as a dimethylamine donor in Pd-mediated dimethylamination .
  • Mechanistic insights : Oxidative addition of chloromethyl groups to Pd(0) facilitates regioselective coupling .

Q. What role do silanamine sites play in catalytic applications such as Knoevenagel or aldol condensations?

  • Base catalysis : Silanamines act as strong, non-nucleophilic bases due to the Si-N bond’s low basicity .
  • Surface modification : Nitrided silica supports (e.g., SBA-15) create tertiary silanamine sites for enhanced activity .
  • Steric effects : Bulky substituents (e.g., dimethylsilyl) influence substrate accessibility and selectivity .

Q. How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?

  • Leaving group ability : Chloride’s electronegativity enhances susceptibility to SN2 attacks, enabling alkylation .
  • Steric hindrance : Adjacent dimethylsilyl groups slow bimolecular reactions, favoring intramolecular pathways .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in substitution reactions .

Q. What computational methods predict electronic effects of substituents on the silanamine core?

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to explain reactivity .
  • Molecular Dynamics (MD) : Simulates steric interactions between chloromethyl groups and reaction partners .
  • QSPR models : Correlate substituent electronegativity with reaction rates in functionalization studies .

Q. How can reaction pathways be elucidated when contradictions arise in mechanistic studies?

  • Isotopic labeling : ¹⁵N or ²H tracing clarifies bond cleavage and rearrangement steps .
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .
  • In situ spectroscopy : Real-time IR or Raman monitors intermediate formation .

Q. What strategies enable selective cross-coupling of the chloromethyl groups without Si-N bond cleavage?

  • Protecting groups : Temporarily shield Si-N bonds with trimethylsilyl (TMS) groups during coupling .
  • Mild bases : Use LiHMDS instead of stronger bases to preserve Si-N integrity .
  • Catalyst tuning : Ni(0) catalysts reduce bond dissociation energy compared to Pd .

Data Contradiction Analysis

  • Low vs. high yields in imine formation : reports 27% yield, while achieves higher yields via stepwise protocols. Differences arise from solvent purity and catalyst loading .
  • Catalyst selection in C-H activation : favors Pd, but suggests Ni for Si-N stability. This reflects substrate-specific reactivity .

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